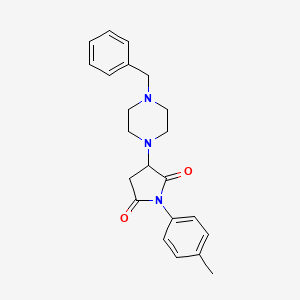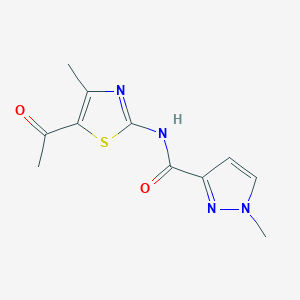
Ethyl 2-(3,5-dimethylphenoxy)acetate
Vue d'ensemble
Description
Ethyl 2-(3,5-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3 . It is also known as Acetic acid, 2-(3,5-dimethylphenoxy)-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 2-(3,5-dimethylphenoxy)acetate can be achieved through several methods. One such method involves the reaction of substituted phenols with chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids . Another method involves the reaction of 2,4-Dimethylcarbolic acid with ethyl 2-bromoacetate .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3,5-dimethylphenoxy)acetate is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid . The shifting of the methyl asymmetric stretching wave number is due to the influence of the electronic effect resulting from the hyperconjugation and induction of the methyl group in the aromatic ring .Chemical Reactions Analysis
Ethyl 2-(3,5-dimethylphenoxy)acetate can undergo several chemical reactions. For instance, it can participate in esterification reactions when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Physical And Chemical Properties Analysis
Ethyl 2-(3,5-dimethylphenoxy)acetate has a molecular weight of 208.25 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Applications De Recherche Scientifique
Spectral Analysis and Pharmaceutical Activity
Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate has been studied for its pharmaceutical activity, with focus on vibrational contributions using FTIR and FT-Raman analysis. Quantum chemical studies using DFT methods have revealed insights into electronic structure and intramolecular interactions, indicating potential pharmaceutical activity (Amalanathan et al., 2015).
Antibacterial and Enzyme Inhibition
Research has been conducted on compounds derived from ethyl 2-(2,4-dimethylphenoxy)acetate, evaluating their antibacterial and enzyme inhibition properties. This includes the synthesis and evaluation of molecules bearing the azomethine group, known for biological activities, and their potential applications in antibacterial treatments (Aziz‐ur‐Rehman et al., 2014).
Antibiotic Effectiveness
A series of molecules derived from ethyl 2-(2,4-dimethylphenoxy)acetate were synthesized to study their antibiotic effect against various bacteria and their lipoxygenase activity. The research demonstrates the potential of these derivatives in developing new antibiotic treatments (Rasool et al., 2016).
Synthesis and HIV-1 Activity
There's research on synthesizing new derivatives of 2-[2-(3,5-dimethylphenoxy)ethyl]thio pyrimidin-4(3H)-one, which have shown virus-inhibiting properties with respect to HIV-1, indicating potential in HIV treatment strategies (Novikov et al., 2004).
Chemoenzymatic Synthesis in Drug Development
Ethyl 2-((4R,6S)-2,2-dimethyl-6-((E)-styryl)-1,3-dioxan-4-yl)acetate has been used in the synthesis of the HMG-CoA reductase inhibitor Rosuvastatin, demonstrating its role in the development of cholesterol-lowering drugs (Ramesh et al., 2017).
Biosynthesis in Fungal Cultures
Ethyl 3,5-dimethylorsellinate was synthesized and incorporated into the meroterpenoid austin by Aspergillus ustus cultures, showcasing the compound's role in the biosynthesis of complex natural products (Scott et al., 1986).
Green Chemistry Applications
Ethyl acetate, a related compound, has been studied for its role as a green solvent in the synthesis of poly(2-ethyl-2-oxazoline), highlighting the push towards environmentally friendly solvents in pharmaceutical manufacturing (Vergaelen et al., 2020).
Enzymatic Modification in Antioxidant Production
Research has been done on the laccase-mediated oxidation of 2,6-dimethoxyphenol, a compound similar in structure to ethyl 2-(3,5-dimethylphenoxy)acetate, to produce compounds with higher antioxidant capacity. This demonstrates the potential application of these compounds in antioxidant production (Adelakun et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(3,5-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZVZOKBGRVMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dimethylphenoxy)acetate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2660881.png)
![2-Ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2660882.png)

![2,5-dichloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2660884.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide](/img/structure/B2660887.png)

![1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660889.png)

![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660892.png)

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2660894.png)
![9-(4-fluorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2660896.png)